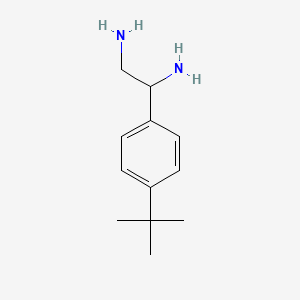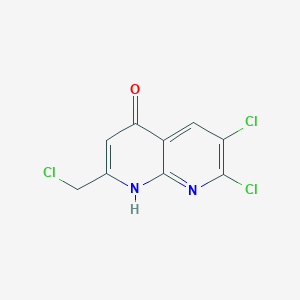![molecular formula C7H6ClN3O B13033728 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is a heterocyclic compound with a unique structure that combines a pyrrole ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction with Sodium tert-Butoxide: Under an inert atmosphere, sodium tert-butoxide is added to tetrahydrofuran and stirred for 0.5 to 3 hours.
Addition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The compound is dissolved in tetrahydrofuran and added dropwise to the reaction mixture at -10°C to 5°C. The mixture is then stirred at room temperature for 5 to 8 hours.
Addition of Pivaloyl Chloride: Pivaloyl chloride is added to the reaction mixture at -10°C to 5°C, followed by stirring at room temperature for 10 to 12 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Electrophilic Substitution: Reagents such as halogens or nitrating agents.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[3,4-D]pyrimidines.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Research: The compound is studied for its potential cytotoxic activities against various cancer cell lines.
Pharmaceutical Development: It serves as a building block for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways.
Pathways Involved: The inhibition of kinases affects pathways such as the JAK-STAT signaling pathway, which is crucial for cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A structurally similar compound with applications in medicinal chemistry.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: Another related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases makes it a valuable compound in the development of targeted cancer therapies .
Propriétés
Formule moléculaire |
C7H6ClN3O |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
4-chloro-2-methyl-5,6-dihydropyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H6ClN3O/c1-3-10-5-4(6(8)11-3)2-9-7(5)12/h2H2,1H3,(H,9,12) |
Clé InChI |
WKAYPPQTIVZVOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(CNC2=O)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


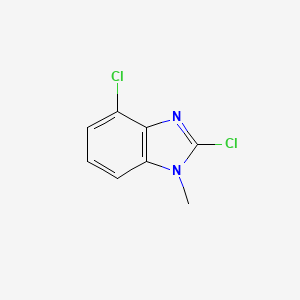
![2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13033646.png)
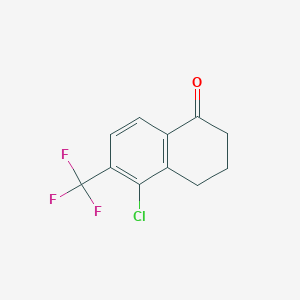
![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13033660.png)
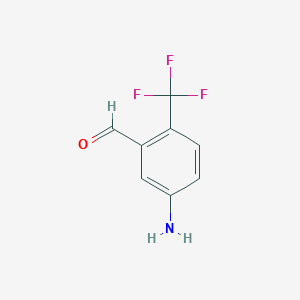
![Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B13033672.png)
![(R)-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13033673.png)
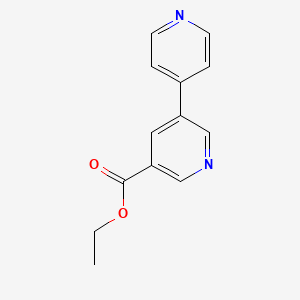

![2-[N-[2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl]anilino]ethyl 4-methylbenzenesulfonate](/img/structure/B13033684.png)
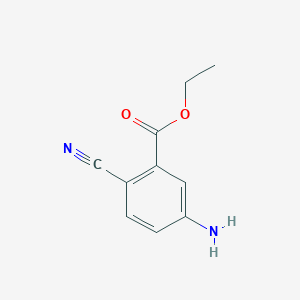
![3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid](/img/structure/B13033696.png)
